molecular formula C11H7NOS B8305131 3-Acetylbenzo[b]thiophen-5-carbonitrile

3-Acetylbenzo[b]thiophen-5-carbonitrile

Cat. No.: B8305131
M. Wt: 201.25 g/mol
InChI Key: NAMJNARZYSZZDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetylbenzo[b]thiophen-5-carbonitrile is a high-purity chemical intermediate designed for advanced research and development. This multi-functional scaffold incorporates both an acetyl ketone and a nitrile group on a benzo[b]thiophene core, making it a valuable precursor in organic synthesis, particularly for constructing complex heterocyclic systems relevant to pharmaceutical discovery and functional materials . The benzo[b]thiophene nucleus is a privileged structure in medicinal chemistry, bearing structural similarities to many biologically active molecules . Derivatives of this scaffold are frequently explored for their diverse biological activities, which include serving as potent antioxidants by interacting with key proteins like Keap1 , and as antiproliferative agents targeting various cancer cell lines such as MCF7 and HeLa . The presence of both electron-withdrawing and electron-donating substituents on this planar, aromatic system also makes it a compound of interest in materials science, particularly in the development of π-conjugated organic semiconductors for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . Researchers can utilize the reactivity of the acetyl group for condensation reactions to form Schiff bases or enaminonitriles, and the nitrile group can be transformed or cyclized into various heterocycles, including pyrimidines and thienothiophenes, significantly expanding the available chemical space for drug discovery and material innovation . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7NOS

Molecular Weight

201.25 g/mol

IUPAC Name

3-acetyl-1-benzothiophene-5-carbonitrile

InChI

InChI=1S/C11H7NOS/c1-7(13)10-6-14-11-3-2-8(5-12)4-9(10)11/h2-4,6H,1H3

InChI Key

NAMJNARZYSZZDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CSC2=C1C=C(C=C2)C#N

Origin of Product

United States

Halogenation Followed by Cross Coupling:a Common Strategy Involves the Electrophilic Halogenation Bromination or Iodination of the Benzo B Thiophene Ring. the Positions Available for Halogenation Are C2, C4, C6, and C7. Once a Halogen Atom is Installed, It Serves As an Excellent Substrate for Various Cross Coupling Reactions.nih.gov

Suzuki-Miyaura Coupling: This reaction couples the halogenated derivative with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. It is widely used to introduce aryl or vinyl substituents. nih.govacs.org

Sonogashira Coupling: This reaction involves the coupling of the halide with a terminal alkyne, providing a direct route to arylalkynes. nih.govorganic-chemistry.org

Buchwald-Hartwig Amination: This method forms a carbon-nitrogen bond by coupling the halide with a primary or secondary amine. wikipedia.orgresearchgate.netlibretexts.org

Chemical Reactivity and Derivatization Strategies of 3 Acetylbenzo B Thiophen 5 Carbonitrile

Reactivity Profile of the Benzo[b]thiophene Aromatic System

The aromatic character of the benzo[b]thiophene system allows it to undergo substitution reactions, although the regioselectivity and reaction rates are heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety (e.g., nitration, sulfonation, halogenation at C5)

Electrophilic aromatic substitution (EAS) on the benzo[b]thiophene nucleus is strongly deactivated by the presence of the acetyl group at the 3-position and the carbonitrile group at the 5-position. In the parent 3-acetylbenzo[b]thiophene, electrophilic attack occurs exclusively on the benzene ring, as the thiophene (B33073) ring is deactivated by the adjacent carbonyl functionality.

Nitration: Studies on the nitration of 3-acetylbenzo[b]thiophene have shown that substitution occurs across all available positions on the benzene ring (C4, C5, C6, and C7), with no substitution observed at the C2 position of the thiophene ring. rsc.org The reaction of 3-acetylbenzo[b]thiophene with potassium nitrate in concentrated sulfuric acid at 0°C yields a mixture of all four possible mononitro isomers. rsc.org For the target molecule, 3-acetylbenzo[b]thiophen-5-carbonitrile, the 5-position is already substituted. Both the 3-acetyl and 5-carbonitrile groups are meta-directing deactivators. Therefore, further electrophilic substitution would be severely hindered and is expected to be directed primarily to the C7 position, which is meta to the 3-acetyl group.

Table 1: Products of Nitration of 3-Acetylbenzo[b]thiophene

Reagents Temperature Position of NO₂ Group
KNO₃ / H₂SO₄ 0°C 4, 5, 6, and 7
Fuming HNO₃ / Ac₂O / AcOH Cold 4, 5, 6, and 7

Data sourced from Chapman & Clarke (1971). rsc.org

Sulfonation and Halogenation: Specific experimental data on the sulfonation and halogenation of this compound is not readily available. However, based on established principles, these reactions would also face significant deactivation. Sulfonation of the parent benzo[b]thiophene can be achieved under mild conditions (e.g., chlorosulfonic acid in chloroform at 0°C) to avoid decomposition of the heterocyclic ring. researchgate.net Given the deactivating groups present in this compound, forcing conditions would be required for sulfonation or halogenation, and the substitution would be expected to occur on the benzene moiety, likely at the C7 position.

Nucleophilic Aromatic Substitution Reactions on the Thiophene Moiety

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for derivatives of this compound, provided a suitable leaving group is present on the thiophene ring. The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

In the context of the target molecule, the compound itself does not possess a leaving group for a direct SNAr reaction. However, if a derivative, such as 2-halo-3-acetylbenzo[b]thiophen-5-carbonitrile, were synthesized, it would be highly activated for nucleophilic attack at the C2 position. The powerful electron-withdrawing effect of the acetyl group at the adjacent C3 position would stabilize the negative charge of the Meisenheimer complex intermediate, thereby facilitating the substitution. nih.govlibretexts.org

Transformations of the Acetyl Ketone Functionality at Position 3

The acetyl group at the C3 position is a versatile functional handle, allowing for a wide range of derivatization strategies through reactions characteristic of methyl ketones.

Reduction Reactions to Alcohols and Alkanes

The carbonyl of the acetyl group can be selectively reduced to either a secondary alcohol or completely removed to form a methylene group.

Reduction to Alcohols: The selective reduction of the ketone to a secondary alcohol, 1-(5-carbonitrilobenzo[b]thiophen-3-yl)ethanol, can be readily achieved using mild hydride reagents. Sodium borohydride (NaBH₄) is an ideal choice as it reduces ketones to alcohols but does not affect more resistant functional groups like nitriles or the aromatic system. rsc.orgresearchgate.net The reaction is typically performed in an alcoholic solvent like methanol or ethanol at room temperature. organic-chemistry.org

Reduction to Alkanes: Complete deoxygenation of the acetyl group to an ethyl group can be accomplished via several methods.

Wolff-Kishner Reduction: This method involves the formation of a hydrazone intermediate followed by elimination of nitrogen gas under strongly basic conditions at high temperatures. wikipedia.orglibretexts.org The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, is a common and effective variant. beilstein-journals.org This method is suitable for base-stable substrates. The successful Wolff-Kishner reduction of the analogous 2-acetylthieno[3,2-b]thiophene demonstrates its applicability to this class of compounds. dokumen.pub

Clemmensen Reduction: This reaction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is effective for deoxygenation but is incompatible with acid-sensitive functional groups. The nitrile group in the target molecule could potentially undergo hydrolysis under these harsh acidic conditions.

Condensation Reactions (e.g., Aldol, Knoevenagel)

The α-hydrogens of the acetyl group are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in condensation reactions.

Aldol Condensation: In a Claisen-Schmidt condensation, the enolate of this compound can react with an aromatic aldehyde that lacks α-hydrogens (e.g., benzaldehyde) in the presence of an acid or base catalyst. This reaction yields a chalcone-like α,β-unsaturated ketone, a valuable synthetic intermediate. rsc.org

Knoevenagel Condensation: This reaction involves the condensation of the acetyl group with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate, catalyzed by a weak base like piperidine or ammonia. wikipedia.org The initial adduct typically undergoes spontaneous dehydration to yield a new α,β-unsaturated product. The Knoevenagel condensation is a key step in the synthesis of various substituted benzo[b]thiophenes, highlighting the reactivity of carbonyl groups within this heterocyclic system. researchgate.net

Oxime and Hydrazone Formation

The carbonyl group readily undergoes condensation reactions with nitrogen-based nucleophiles like hydroxylamine (B1172632) and hydrazine to form C=N double bonds.

Oxime Formation: Reaction with hydroxylamine (NH₂OH) in a suitable solvent, often with mild heating, will convert the acetyl group into an oxime functional group, yielding 3-(1-(hydroxyimino)ethyl)benzo[b]thiophen-5-carbonitrile.

Hydrazone Formation: Similarly, reaction with hydrazine (N₂H₄) or its derivatives (e.g., phenylhydrazine) leads to the formation of the corresponding hydrazone. nih.gov These acylhydrazones derived from benzo[b]thiophene systems are of interest in medicinal chemistry. nih.gov

Table 3: Summary of Transformations of the 3-Acetyl Group

Reaction Type Reagent(s) Product Functional Group
Reduction to Alcohol NaBH₄ Secondary Alcohol (-CH(OH)CH₃)
Reduction to Alkane N₂H₄, KOH (Wolff-Kishner) Alkane (-CH₂CH₃)
Aldol Condensation Ar-CHO, Base/Acid Chalcone (-CO-CH=CH-Ar)
Knoevenagel Condensation CH₂(CN)₂, Base α,β-Unsaturated nitrile
Oxime Formation NH₂OH·HCl Oxime (-C(=NOH)CH₃)

Derivatization for Conjugate Addition Reactions

The 3-acetyl group in this compound does not inherently function as a Michael acceptor for conjugate addition due to the aromaticity of the benzo[b]thiophene core. However, it serves as a synthetic handle to introduce a suitable α,β-unsaturated system. The methyl protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then react with aldehydes or ketones in condensation reactions.

A common strategy is the Knoevenagel condensation, a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration. wikipedia.org In this context, the methyl group of the 3-acetyl moiety can be condensed with an aromatic or aliphatic aldehyde. This reaction extends the conjugation and creates a classic Michael acceptor, primed for subsequent conjugate addition reactions.

For instance, a base-catalyzed aldol condensation with a selected aldehyde (e.g., benzaldehyde) would yield a chalcone-like derivative. This new α,β-unsaturated ketone is susceptible to attack by various nucleophiles in a 1,4-conjugate addition manner, allowing for the introduction of a wide range of functional groups.

Table 1: Representative Aldol Condensation for Derivatization This table illustrates a plausible reaction, as specific examples for this compound are not prevalent in the reviewed literature. The conditions are based on standard procedures for similar heteroaromatic methyl ketones.

Reactant 1Reactant 2Catalyst/SolventProduct StructureProduct Name
This compoundBenzaldehydeNaOH / Ethanol3-(3-Oxo-3-phenylprop-1-en-1-yl)benzo[b]thiophene-5-carbonitrile

Reactions of the Carbonitrile Group at Position 5

The carbonitrile group at the 5-position is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, nucleophilic additions, and cycloadditions.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of nitriles is a fundamental reaction that typically proceeds in two stages: initial conversion to a primary amide, followed by further hydrolysis to a carboxylic acid. This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Heating the nitrile in the presence of a strong aqueous acid, such as hydrochloric acid or sulfuric acid, will protonate the nitrogen atom, rendering the carbon atom more susceptible to nucleophilic attack by water. This process leads first to the corresponding amide (3-Acetylbenzo[b]thiophen-5-carboxamide) and, upon continued heating, to the carboxylic acid (3-Acetylbenzo[b]thiophen-5-carboxylic acid) and an ammonium salt.

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous base like sodium hydroxide results in the nucleophilic attack of a hydroxide ion on the nitrile carbon. This pathway yields the primary amide and subsequently the carboxylate salt. A final acidification step is required to protonate the carboxylate and isolate the free carboxylic acid.

Reduction to Amines

The carbonitrile group can be readily reduced to a primary amine (an aminomethyl group). This transformation is a key step for introducing a flexible basic nitrogen-containing substituent.

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent, LiAlH₄ in an ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup, effectively reduces the nitrile to the corresponding primary amine, (3-(5-(aminomethyl)benzo[b]thiophen-3-yl)ethan-1-one). chemistrysteps.com

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) are commonly used. Care must be taken with the reaction conditions, as catalytic hydrogenation can sometimes lead to the reduction of the thiophene ring in benzo[b]thiophene systems. thaiscience.inforesearchgate.net

Table 2: Typical Conditions for Nitrile Reduction

Starting MaterialReagent/CatalystSolventProduct
This compound1. LiAlH₄ 2. H₂OTHF / Diethyl Ether(3-(5-(aminomethyl)benzo[b]thiophen-3-yl)ethan-1-one)
This compoundH₂, Raney NickelMethanol / Ammonia(3-(5-(aminomethyl)benzo[b]thiophen-3-yl)ethan-1-one)

Nucleophilic Addition Reactions to the Nitrile

The electrophilic carbon atom of the nitrile is susceptible to attack by strong carbon nucleophiles such as Grignard reagents and organolithium compounds. This reaction provides a powerful method for carbon-carbon bond formation. chemistrysteps.com

The addition of a Grignard reagent (R-MgX) to the nitrile initially forms an imine-magnesium salt intermediate. This intermediate is stable and does not react further with the Grignard reagent. Subsequent hydrolysis with aqueous acid protonates the imine, which is then hydrolyzed to a ketone. masterorganicchemistry.comlibretexts.org This two-step process effectively converts the nitrile group into a carbonyl group, yielding a new ketone. For example, reaction with methylmagnesium bromide would yield 1-(3-acetyl-5-benzo[b]thienyl)ethanone.

Cycloaddition Reactions Involving the Nitrile

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with azides to form tetrazole rings. acs.org This reaction is a highly effective method for synthesizing 5-substituted-1H-tetrazoles, which are important in medicinal chemistry as bioisosteres of carboxylic acids. nih.gov

The reaction is typically performed by heating the nitrile with an azide source, such as sodium azide (NaN₃), often in the presence of a Lewis acid (e.g., ZnCl₂) or a Brønsted acid (e.g., NH₄Cl) catalyst in a polar aprotic solvent like DMF. youtube.comnih.gov This would convert the 5-carbonitrile group into a 5-(1H-tetrazol-5-yl) moiety.

Table 3: Conditions for Tetrazole Synthesis from Nitriles

Nitrile SubstrateAzide SourceCatalyst/AdditiveSolventTemperature (°C)ProductRef
BenzonitrileNaN₃NH₄ClDMF120-1305-Phenyl-1H-tetrazole youtube.com
Various OrganonitrilesNaN₃Silica Sulfuric AcidDMFReflux5-Substituted-1H-tetrazoles nih.gov
BenzonitrileNaN₃Co(II) complexDMF1105-Phenyl-1H-tetrazole nih.gov

Cross-Coupling Reactions for Peripheral Functionalization (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the peripheral functionalization of aromatic and heteroaromatic cores. acsgcipr.org For this compound, which lacks a suitable leaving group, functionalization via these methods requires a preliminary step to introduce a reactive handle, such as a halogen, or proceeds through direct C-H activation.

Spectroscopic and Advanced Analytical Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR spectroscopy would be the primary technique to determine the number of different types of protons, their electronic environments, and their proximity to one another. For 3-Acetylbenzo[b]thiophen-5-carbonitrile, one would expect to observe distinct signals corresponding to the protons of the acetyl group and the aromatic protons on the benzo[b]thiophene ring system. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would provide crucial information for assigning each proton to its specific position on the molecule.

Expected ¹H NMR Spectral Features:

Proton Type Expected Chemical Shift (ppm) Expected Multiplicity Notes
Acetyl Protons (-CH₃)~2.5 - 2.7Singlet (s)A sharp signal integrating to three protons.
Aromatic Protons~7.5 - 8.5Doublet (d), Doublet of doublets (dd), Singlet (s)The precise shifts and coupling patterns would depend on the substitution pattern and electronic effects of the acetyl and cyano groups.

This table represents hypothetical data based on known values for similar structures and is for illustrative purposes only.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment (e.g., aromatic, carbonyl, methyl).

Expected ¹³C NMR Spectral Features:

Carbon Type Expected Chemical Shift (ppm)
Carbonyl Carbon (C=O)~190 - 200
Aromatic Carbons~110 - 150
Cyano Carbon (-CN)~115 - 125
Acetyl Carbon (-CH₃)~25 - 30

This table represents hypothetical data based on known values for similar structures and is for illustrative purposes only.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, helping to identify adjacent protons within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, which is critical for establishing the connectivity across quaternary carbons and functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can be useful in confirming stereochemistry, although less critical for a planar aromatic system.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing the exact molecular weight and elemental composition of a compound.

HRMS would be employed to determine the precise molecular weight of this compound with high accuracy. This allows for the unambiguous determination of the molecular formula by comparing the experimental mass to calculated masses of possible elemental compositions.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. For this compound, ESI-MS would likely produce a prominent protonated molecular ion peak ([M+H]⁺) or a sodiated adduct ([M+Na]⁺), which would confirm the molecular weight of the compound. Further fragmentation analysis (MS/MS) could provide insights into the structural components of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In the analysis of this compound, GC would be used to separate the compound from any volatile impurities or reaction byproducts, with the retention time serving as a characteristic identifier under specific chromatographic conditions.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a positively charged molecular ion (M⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a molecular fingerprint.

For this compound (Molecular Formula: C₁₁H₇NOS), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern would provide further structural confirmation. Key predicted fragments would likely arise from the cleavage of the acetyl group, a common and energetically favorable fragmentation pathway.

Table 1: Predicted GC-MS Fragmentation Data for this compound

Fragment Ion Description Proposed Structure / Formula Predicted m/z
Molecular Ion [C₁₁H₇NOS]⁺ 201
Loss of a methyl radical [M - CH₃]⁺ 186
Loss of an acetyl group [M - COCH₃]⁺ 158

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It operates on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrational energies of their chemical bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups: the nitrile (C≡N), the acetyl carbonyl (C=O), and the aromatic benzo[b]thiophene core. The C≡N stretch is a particularly sharp and intense band, making it easily identifiable. The C=O stretch from the acetyl group is also typically strong and sharp. The aromatic region will show several bands corresponding to C=C stretching within the fused rings and C-H stretching and bending.

Table 2: Predicted Infrared (IR) Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium-Weak
Nitrile (C≡N) Stretch 2240 - 2220 Strong, Sharp
Carbonyl (C=O) Stretch 1690 - 1670 Strong
Aromatic C=C Stretch 1600 - 1450 Medium-Variable

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. This technique is particularly useful for analyzing compounds with conjugated systems.

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique requires the growth of a suitable single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern.

Analysis of this diffraction pattern allows for the calculation of an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. For this compound, a successful X-ray crystallographic analysis would provide unambiguous proof of its constitution and conformation, yielding precise data on bond lengths, bond angles, and intermolecular interactions within the crystal.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula.

For this compound, with the molecular formula C₁₁H₇NOS, the theoretical elemental composition can be calculated. A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's empirical and molecular formula, thereby validating its identity and purity.

Table 3: Theoretical Elemental Composition of this compound (C₁₁H₇NOS)

Element Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon (C) 12.011 11 132.121 65.65
Hydrogen (H) 1.008 7 7.056 3.51
Nitrogen (N) 14.007 1 14.007 6.96
Oxygen (O) 15.999 1 15.999 7.95
Sulfur (S) 32.06 1 32.06 15.93

| Total | | | 201.243 | 100.00 |

Chromatographic Purity and Separation Techniques (e.g., HPLC, GC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for assessing the purity of a chemical compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

For a non-volatile or thermally sensitive compound, reverse-phase HPLC is often the method of choice. A pure sample of this compound would ideally appear as a single, sharp, and symmetrical peak in the chromatogram. The area of this peak, relative to the total area of all peaks, allows for the quantitative determination of purity, often expressed as a percentage (e.g., >99% pure).

GC can also be used if the compound is sufficiently volatile and thermally stable. In both techniques, the retention time—the time it takes for the compound to travel through the column—is a characteristic property under a defined set of conditions (e.g., column type, mobile phase composition, flow rate, and temperature).

Computational and Theoretical Investigations of 3 Acetylbenzo B Thiophen 5 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods provide insights into the electronic structure, geometry, and spectroscopic characteristics of a compound.

Ab Initio Calculations for Ground State Geometries and Energetics

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to determine the optimized ground state geometry of a molecule. For 3-Acetylbenzo[b]thiophen-5-carbonitrile, these calculations would provide precise information on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the three-dimensional structure of the molecule.

In addition to geometry optimization, ab initio methods can be used to calculate the total energy of the molecule, its heat of formation, and other thermodynamic properties. These energetic details are vital for assessing the stability of the compound. While specific ab initio studies on this compound have not been reported, this methodology is standard in the computational analysis of organic molecules.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations could provide insights into its conformational flexibility and the nature of its intermolecular interactions in different environments, such as in a solvent or in a condensed phase.

By simulating the movement of atoms over a period of time, MD can reveal the preferred conformations of the molecule and the energy barriers between them. This is particularly important for understanding how the molecule might interact with other molecules, such as biological macromolecules. Studies on other benzo[b]thiophene derivatives have employed MD simulations to investigate the stability of protein-ligand complexes. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational methods play a significant role in modern SAR studies.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling involves the development of mathematical models that relate the chemical structures of a series of compounds to their biological activities. For a compound like this compound, a QSAR study would typically involve a dataset of structurally related molecules with known activities against a specific biological target.

Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each molecule. Statistical methods are then used to build a model that predicts the activity of new compounds based on their descriptors. No specific QSAR models involving this compound have been published.

Molecular Docking and Ligand-Protein Interaction Predictions with Hypothesized Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is widely used in drug discovery to understand how a ligand might interact with its biological target.

For this compound, molecular docking studies would require a hypothesized biological target. The docking simulation would then place the molecule into the active site of the protein and calculate a binding score, which is an estimate of the binding affinity. The results would also reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. While molecular docking has been applied to a variety of benzo[b]thiophene derivatives to explore their potential as, for example, antiproliferative agents or 5-HT1A serotonin (B10506) receptor ligands, no such studies have been reported specifically for this compound. nih.govmdpi.com

Reaction Mechanism Elucidation through Computational Transition State Analysis

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational transition state analysis is a key methodology for mapping the energy landscape of a reaction, identifying the most favorable pathways from reactants to products. While specific transition state analyses for the synthesis or reactions of this compound are not extensively documented in publicly available literature, the principles of such studies can be understood from research on related benzo[b]thiophene derivatives.

Computational studies on benzo[b]thiophene systems often employ Density Functional Theory (DFT) to model reaction mechanisms. researchgate.netnih.gov This approach allows for the calculation of the geometries and energies of reactants, intermediates, transition states, and products. For instance, in the synthesis of substituted benzo[b]thiophenes, computational analysis can be used to investigate the transition states of key steps like intramolecular cyclization. nih.gov

Hypothetical Transition State Analysis for the Formation of a Benzo[b]thiophene Derivative:

A plausible synthetic route to a 3-acetylated benzo[b]thiophene could involve the Friedel-Crafts acylation of a pre-existing benzo[b]thiophene-5-carbonitrile. A computational study of this reaction would involve:

Modeling the Reactants: The initial step would be to calculate the optimized geometries and energies of the reactants: benzo[b]thiophen-5-carbonitrile, the acylating agent (e.g., acetyl chloride), and the Lewis acid catalyst (e.g., AlCl₃).

Locating the Transition State: The core of the analysis is to locate the transition state structure for the electrophilic attack of the acylium ion on the benzo[b]thiophene ring. This is a high-energy, transient species that represents the energy barrier of the reaction. Advanced computational algorithms are used to find this saddle point on the potential energy surface.

Frequency Calculations: To confirm that the located structure is a true transition state, frequency calculations are performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state, connecting it to the reactant and product energy minima. This confirms that the identified transition state correctly links the desired reactants and intermediates.

Energy Profile: By calculating the relative energies of all species along the reaction pathway, an energy profile can be constructed. This profile reveals the activation energy of the reaction, which is a critical factor in determining the reaction rate.

Through such analyses, researchers can predict the regioselectivity of the acylation, determining whether the acetyl group is more likely to add at the C2 or C3 position, and how the presence of the nitrile group at the C5 position influences this outcome.

Prediction of Physical and Chemical Properties using In Silico Approaches

In silico methods are widely used to predict a range of physical and chemical properties of molecules, accelerating the process of drug discovery and materials science. researchgate.netresearchgate.net These predictions are based on the molecule's structure and can provide valuable information before a compound is even synthesized. For this compound, various properties can be estimated using computational tools.

DFT and other quantum mechanical methods can be used to calculate a variety of molecular properties that govern the reactivity and physical characteristics of the compound. nih.gov These properties are often referred to as quantum chemical descriptors.

Table 1: Predicted Quantum Chemical Descriptors for Benzo[b]thiophene Derivatives

PropertyDescriptionPredicted Significance for this compound
HOMO Energy (Highest Occupied Molecular Orbital) The energy of the outermost electron-containing orbital. Related to the ability to donate electrons.A higher HOMO energy suggests greater reactivity towards electrophiles.
LUMO Energy (Lowest Unoccupied Molecular Orbital) The energy of the lowest energy orbital without electrons. Related to the ability to accept electrons.A lower LUMO energy indicates a greater propensity to accept electrons, influencing its reactivity with nucleophiles.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A smaller gap is associated with higher chemical reactivity and lower kinetic stability.This value provides an indication of the molecule's overall reactivity and its electronic excitation properties.
Dipole Moment A measure of the overall polarity of the molecule resulting from the distribution of partial charges.A significant dipole moment would suggest that the molecule is polar, which would affect its solubility and intermolecular interactions.
Electron Density Distribution A map of how electrons are distributed across the molecule.This can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other reagents.

Note: The values in this table are illustrative of the types of data generated in computational studies of benzo[b]thiophene derivatives and are not specific experimental or calculated values for this compound.

Furthermore, various online platforms and software packages can predict pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.govnih.gov These predictions are crucial in the early stages of drug development.

Table 2: In Silico Prediction of Physicochemical and ADME Properties for Benzo[b]thiophene Scaffolds

ParameterPredicted PropertyImportance
Molecular Weight The mass of one mole of the substance.Influences absorption and distribution properties.
LogP (Octanol-Water Partition Coefficient) A measure of the molecule's lipophilicity (fat-solubility).Affects cell membrane permeability and absorption.
Topological Polar Surface Area (TPSA) The surface area of the molecule that is composed of polar atoms.Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Number of Hydrogen Bond Donors/Acceptors The number of N-H or O-H bonds and the number of N or O atoms.Key determinants of solubility and binding interactions with biological targets.
Water Solubility The extent to which the compound dissolves in water.Crucial for formulation and bioavailability.
Gastrointestinal (GI) Absorption Prediction of how well the compound will be absorbed from the gut.A key factor for orally administered drugs.

Note: This table represents the types of in silico predictions commonly performed for heterocyclic compounds in drug discovery contexts. The information is based on general principles applied to benzo[b]thiophene derivatives. nih.govresearchgate.netnih.gov

These computational approaches provide a foundational understanding of the chemical nature of this compound. By elucidating potential reaction mechanisms and predicting key physicochemical properties, these theoretical investigations guide experimental work and accelerate the discovery and development of new chemical entities.

Advanced Research Applications of 3 Acetylbenzo B Thiophen 5 Carbonitrile and Its Derivatives

Exploration in Medicinal Chemistry Research and Drug Discovery Programs

The structural framework of 3-Acetylbenzo[b]thiophen-5-carbonitrile serves as a versatile template for the synthesis of novel bioactive molecules. nih.gov Researchers have systematically modified this scaffold to explore its therapeutic potential, leading to the discovery of compounds with promising activities in various drug discovery programs.

Investigational Anticancer Agent Development (in vitro studies on various cancer cell lines)

Derivatives of the benzo[b]thiophene nucleus have been a subject of intense investigation for their potential as anticancer agents. nih.govekb.eg These compounds have been shown to target various mechanisms involved in cancer progression, including cell proliferation, migration, and invasion.

One area of focus has been the development of inhibitors for the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis. researchgate.netnih.gov For instance, derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have demonstrated significant anti-proliferative activity in breast cancer cell lines such as MDA-MB-231 and MCF-7. researchgate.netnih.gov Compound b19 , a derivative from this class, was found to inhibit the proliferation, migration, and invasion of MDA-MB-231 cells, while also promoting apoptosis. researchgate.netnih.gov The mechanism of action was confirmed to be via the RhoA/ROCK pathway through the suppression of myosin light chain phosphorylation and the formation of stress fibers. researchgate.netnih.gov

Another approach has involved the design of dual inhibitors targeting key enzymes in cancer signaling pathways. Thiophene (B33073) derivatives have been investigated as dual VEGFR-2/AKT inhibitors, showing promise in inducing apoptosis in liver cancer cell lines. mdpi.com Additionally, 2,3-difunctionalized benzo[b]thiophene scaffolds have exhibited potent antiangiogenic properties by inhibiting tubulogenesis and neovascularization. nih.gov These compounds were found to act by reducing the phosphorylation of Akt/Src and disrupting cytoskeletal filaments in endothelial cells, with docking studies suggesting binding to VEGFR2. nih.gov

The table below summarizes the in vitro anticancer activity of selected benzo[b]thiophene derivatives.

Compound/Derivative ClassCancer Cell LineTarget Pathway/EnzymeObserved EffectReference
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives (e.g., b19)MDA-MB-231, MCF-7RhoA/ROCKInhibition of proliferation, migration, invasion; apoptosis induction researchgate.netnih.govnih.gov
2,3-Difunctionalized benzo[b]thiophenesHuman Umbilical Vein Endothelial Cells (HUVEC)VEGFR2, Akt/SrcAntiangiogenic, inhibition of tubulogenesis nih.gov
Fused Thiophene DerivativesLiver Cancer CellsVEGFR-2/AKTApoptosis induction mdpi.com
2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide (21a)H1299 (Lung Cancer)EGFR, HER2Cytotoxic activity (IC50 = 12.5 nM) mdpi.com

Evaluation as Antimicrobial and Antifungal Research Compounds (in vitro assays against bacterial and fungal strains)

The benzo[b]thiophene scaffold is a constituent of various compounds exhibiting antimicrobial and antifungal properties. researchgate.net Research has demonstrated that derivatives of this compound can be effective against a range of bacterial and fungal strains.

Studies have shown that certain benzo[b]thiophene derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, some synthesized compounds have been tested against Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Pseudomonas aeruginosa, Escherichia coli (Gram-negative). ijpsjournal.com The introduction of specific functional groups to the benzo[b]thiophene ring has been a key strategy in enhancing their antimicrobial potency. researchgate.net

In the realm of antifungal research, benzo[b]thiophene derivatives have also shown promising results. nih.gov The structural similarities of these compounds to known antifungal agents contribute to their potential efficacy. nih.gov

The following table presents a summary of the in vitro antimicrobial and antifungal activities of selected benzo[b]thiophene derivatives.

Derivative ClassMicrobial StrainTypeObserved EffectReference
Benzo[b]thiophene derivativesStaphylococcus aureusGram-positive bacteriaAntibacterial activity ijpsjournal.com
Benzo[b]thiophene derivativesBacillus subtilisGram-positive bacteriaAntibacterial activity ijpsjournal.com
Benzo[b]thiophene derivativesPseudomonas aeruginosaGram-negative bacteriaAntibacterial activity ijpsjournal.com
Benzo[b]thiophene derivativesEscherichia coliGram-negative bacteriaAntibacterial activity researchgate.net
2-phenylbenzothiophene scaffoldFungal strainsFungiAntifungal activity nih.gov

Research into Anti-inflammatory Properties (in vitro mechanistic studies)

Benzo[b]thiophene derivatives have been investigated for their anti-inflammatory potential, with studies focusing on their ability to inhibit key enzymes in the inflammatory cascade. ijpsjournal.comresearchgate.net The structural features of these compounds make them promising candidates for the development of novel anti-inflammatory agents. nih.gov

A primary mechanism of action for the anti-inflammatory effects of these derivatives is the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. nih.gov Simultaneous inhibition of both pathways can lead to enhanced anti-inflammatory effects with a potentially better side-effect profile. nih.gov Certain benzo[b]thiophene and benzofuran (B130515) hybrids have demonstrated significant in vitro COX-2 and LOX inhibitory activity, with some compounds showing higher potency than the reference drug celecoxib. nih.gov

Mechanistic studies have revealed that the anti-inflammatory properties of thiophene-based compounds are often attributed to the presence of specific functional groups such as carboxylic acids, esters, amines, and amides. nih.gov These groups are crucial for biological target recognition and the inhibition of enzymes like COX and LOX. nih.gov

The table below highlights the in vitro anti-inflammatory activity of specific benzo[b]thiophene derivatives.

Compound/Derivative ClassTarget EnzymeObserved EffectReference
Benzothiophene-benzofuran hybrids (e.g., 4e)COX-2, 5-LOXSignificant in vitro inhibition, higher than celecoxib nih.gov
2-substituted benzo[b]thiophene derivatives5-LOX/COXDual inhibition ijpsjournal.com
Thiophene-based compoundsCOX, LOXInhibition of enzyme activity nih.gov
Benzo[b]thiophene-based 5-Lipoxygenase Inhibitors5-LOXInhibition of 5-LO product biosynthesis researchgate.net

Studies as Enzyme Inhibitors (e.g., Lipoxygenase, Rho Kinase, Monoamine Oxidase inhibition studies)

The versatility of the benzo[b]thiophene scaffold extends to its ability to inhibit a variety of enzymes implicated in different disease states.

Lipoxygenase Inhibition: As mentioned previously, benzo[b]thiophene derivatives are effective inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. researchgate.net The benzo[b]thiophene moiety is considered essential for this inhibitory activity. researchgate.net

Rho Kinase Inhibition: A novel benzothiophene-containing Rho kinase inhibitor scaffold has been identified through high-throughput screening. nih.gov Rho kinase is a key regulator of the actomyosin (B1167339) system, and its inhibitors have therapeutic potential in conditions like glaucoma. nih.govrsc.org

Monoamine Oxidase Inhibition: Benzo[b]thiophen-3-ol derivatives have been synthesized and investigated as potential inhibitors of human monoamine oxidase (hMAO), particularly the MAO-B isoform. researchgate.netnih.govnih.gov MAO-B inhibitors are of interest for the treatment of neurodegenerative diseases such as Parkinson's disease. researchgate.netnih.gov These compounds have demonstrated high selectivity for MAO-B in in vitro studies. researchgate.netnih.gov

Cholinesterase Inhibition: Benzothiophene-chalcone hybrids have been evaluated for their ability to inhibit cholinesterases (ChE), including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Such inhibitors are relevant for the management of Alzheimer's disease. mdpi.com

Urokinase Inhibition: 4-substituted benzo[b]thiophene-2-carboxamidines have been identified as potent and selective inhibitors of urokinase-type plasminogen activator (uPA), an enzyme involved in cellular invasiveness and metastasis. scispace.com

The following table summarizes the enzyme inhibitory activities of various benzo[b]thiophene derivatives.

Derivative ClassTarget EnzymeTherapeutic AreaReference
Benzo[b]thiophene-based inhibitors5-Lipoxygenase (5-LOX)Inflammation researchgate.net
Benzothiophene-containing scaffoldRho KinaseGlaucoma nih.gov
Benzo[b]thiophen-3-ol derivativesMonoamine Oxidase B (MAO-B)Neurodegenerative diseases researchgate.netnih.govnih.gov
Benzothiophene-chalcone hybridsAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Alzheimer's disease mdpi.com
4-substituted benzo[b]thiophene-2-carboxamidinesUrokinase-type plasminogen activator (uPA)Cancer metastasis scispace.com

Investigation of Neurological Activity and Central Nervous System (CNS) Agent Research (e.g., neuroprotective effects, potential cognitive enhancement in animal models)

The benzo[b]thiophene scaffold has been explored for its potential in developing agents with activity in the central nervous system (CNS).

Antidepressant Activity: Certain benzo[b]thiophene derivatives have been synthesized as dual-action compounds with affinity for both the serotonin (B10506) 7 receptor (5-HT7R) and the serotonin transporter (SERT). unav.edu In animal models, such as the forced swimming test, these compounds have shown significant antidepressant-like activity, with some exhibiting a rapid onset of action. unav.edu

Neuroprotective Effects: Benzofuran and benzo[b]thiophene-2-carboxamide (B1267583) derivatives have been investigated as modulators of amyloid-beta (Aβ42) aggregation, a key pathological hallmark of Alzheimer's disease. researchgate.netnih.gov Some of these compounds have demonstrated the ability to inhibit Aβ42 aggregation and provide significant neuroprotection to neuronal cells against Aβ42-induced cytotoxicity. researchgate.netnih.gov

Cognition Enhancement: The benzo[b]thiophene moiety has been incorporated into compounds designed as cognition-enhancing agents with potential applications in Alzheimer's disease. nih.govmdpi.com

The table below provides an overview of the neurological activities of benzo[b]thiophene derivatives.

Derivative ClassNeurological Target/ModelPotential ApplicationObserved EffectReference
Benzo[b]thiophene derivatives5-HT7 Receptor, Serotonin Transporter (SERT)DepressionAntidepressant-like activity, rapid onset unav.edu
Benzofuran and Benzo[b]thiophene-2-carboxamidesAmyloid-beta (Aβ42) aggregationAlzheimer's DiseaseInhibition of aggregation, neuroprotection researchgate.netnih.gov
Benzo[b]thiophene-chalcone hybridsCholinesterasesAlzheimer's DiseaseCognition enhancement nih.govmdpi.com

Modulators of Receptor and Ion Channel Function in Biological Systems

The structural characteristics of benzo[b]thiophene derivatives make them suitable candidates for modulating the function of various receptors and ion channels.

Selective Estrogen Receptor Modulators (SERMs): The benzo[b]thiophene scaffold is a key component of well-known SERMs like raloxifene (B1678788). nih.govacs.orgwikipedia.org Research has focused on developing novel benzo[b]thiophene-based SERMs with improved potency and selectivity. acs.orgacs.org For example, replacement of the carbonyl group in raloxifene with an oxygen atom resulted in a substantial increase in estrogen antagonist potency in human breast cancer cells. acs.org

Ion Channel Modulation: Benzo[b]thiophene-based compounds have been designed as artificial ion transporters. researchgate.net Specifically, certain derivatives have shown efficacy in transporting chloride ions across phospholipid bilayers, highlighting their potential as anion carriers. researchgate.net

The following table summarizes the modulation of receptor and ion channel function by benzo[b]thiophene derivatives.

Derivative ClassTargetFunctionReference
Benzo[b]thiophene derivatives (e.g., Raloxifene analogues)Estrogen ReceptorSelective Estrogen Receptor Modulation (SERM) nih.govacs.orgacs.org
Benzo[b]thiophene-based mono-(thio)ureasChloride Ion ChannelsAnion transport researchgate.net

Materials Science Applications Research

The unique electronic and photophysical properties of the benzo[b]thiophene core structure have made this compound and its derivatives subjects of significant interest in materials science. Researchers are exploring their potential in creating novel materials with tailored functionalities for a variety of advanced applications.

Organic Semiconductors for Optoelectronic Devices (e.g., Organic Thin-Film Transistors, Organic Light-Emitting Diodes)

Derivatives of the benzo[b]thiophene scaffold are prominent candidates for organic semiconductors (OSCs) due to their rigid, planar structure and extensive π-conjugated system, which are conducive to efficient charge transport. researchgate.net These characteristics are highly desirable for applications in organic electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

In the realm of OFETs, benzo[b]thiophene derivatives have been extensively studied. researchgate.netnih.gov Novel organic semiconductors based on the sigmaaldrich.combenzothieno[3,2-b]benzothiophene (BTBT) backbone, for instance, have demonstrated high charge carrier mobility and excellent stability in air. google.comrsc.org Solution-processable small molecule OSCs derived from benzo[b]thieno[2,3-d]thiophene (BTT) have been synthesized and successfully incorporated into OFETs. researchgate.net These devices exhibit p-channel activity, with some demonstrating hole mobilities as high as 0.055 cm²/Vs and current on/off ratios exceeding 10^6. sigmaaldrich.comresearchgate.net The performance of these materials is influenced by factors such as the position of sulfur atoms and the nature of end-group moieties, which affect molecular packing and charge mobility. sigmaaldrich.com

The versatility of the benzo[b]thiophene core also extends to OLEDs. nih.gov The benzophenone (B1666685) core, a related structural motif, is known for its high intersystem crossing efficiency, a valuable property in the design of OLED materials. nih.govresearchgate.net Asymmetrical fluorene[2,3-b]benzo[d]thiophene derivatives have been synthesized and used as host materials in solution-processed green phosphorescent OLEDs, achieving high brightness and luminescence efficiency. nih.gov Furthermore, donor-π-acceptor type compounds incorporating a thieno[3,2-b]thiophene (B52689) linker have been fabricated as emitters in OLEDs, showing promising performance with low turn-on voltages and high quantum efficiencies. nih.gov

Table 1: Performance of Selected Benzo[b]thiophene-based Organic Field-Effect Transistors (OFETs)

Derivative ClassCharge Carrier Mobility (cm²/Vs)Current On/Off RatioChannel Type
Benzo[b]thiophene (BT) DerivativeUp to 0.0552.5 x 10⁷p-channel
Benzo[b]thieno[2,3-d]thiophene (BTT) DerivativeUp to 0.005> 10⁶p-channel
2,7-divinyl sigmaaldrich.combenzothieno[3,2-b]benzothiophene (DPV-BTBT)Up to 0.4Not specifiedp-channel

Photochromic Systems and Molecular Switches Research

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is a key property for developing molecular switches and optical memory devices. Benzo[b]thiophene derivatives have emerged as a promising class of photochromic compounds. wikipedia.org

Research has shown that (2Z)-2-(N-acetyl-N-arylaminomethylene)benzo[b]thiophene-3(2H)-ones exhibit inverse photochromism. The mechanism involves a photoinitiated Z/E-isomerization around the exocyclic C=C bond, which is followed by a rapid thermal N→O migration of the acetyl group. This reversible rearrangement can be catalyzed by acid, returning the molecule to its initial state. Such systems are being investigated for their potential as molecular switches, where light can be used to toggle between two distinct states. wikipedia.org

Furthermore, diarylethenes based on benzo[b]thiophene-1,1-dioxide have been developed, demonstrating excellent thermal stability and fatigue resistance in solution, polymer films, and even in the crystalline state. The photochromic properties, such as the cyclization quantum yield, can be tuned by introducing different substituents (both electron-donating and electron-withdrawing) onto the thiophene rings. This tunability makes them promising candidates for practical molecular devices. The incorporation of a phenanthroline receptor into N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones has created dual-mode switches whose optical and fluorescent properties can be modulated by light or by the sequential addition of specific ions. wikipedia.org

Fluorescent Probes and Sensors Development (e.g., BODIPY fluorophores)

The benzo[b]thiophene scaffold is a valuable building block for the creation of fluorescent probes and sensors due to its inherent photophysical properties and its ability to be readily functionalized. A significant area of this research involves the development of BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dyes.

A notable synthesis starts directly from 3-acetylbenzo[b]thiophene oxime to create 2-(Benzo[b]thiophene-3-yl)pyrroles. These pyrroles serve as precursors to a novel family of BODIPY fluorophores. One such derivative, 4,4-difluoro-3,5-di(benzo[b]thiophene-3-yl)-8-mesityl-4-bora-3a,4a-diaza-s-indacene, exhibits an intense, red-shifted fluorescence emission with a high quantum yield that is maintained in the solid state. nih.gov

The fusion of thieno[3,2-b]thiophene moieties onto the BODIPY core is an effective strategy for shifting the absorption and emission spectra to the near-infrared (NIR) region. This is particularly useful for biological imaging applications. Thiophene-modified BODIPY probes have also been developed for sensing polarity in lipid droplets within living cells, functioning through changes in fluorescence lifetime rather than spectral shifts. Additionally, benzo-bodipy based fluorescent probes have been designed for the detection of biologically important species like hypochlorous acid. The development of a fluorescent probe based on benzo[1,2-b:6,5-b']dithiophene-4,5-diamine has enabled the rapid and high-sensitivity detection of phosgene (B1210022) gas, with a visual monitoring capability via test strips.

Components in Polymer and Supramolecular Chemistry

In polymer chemistry, benzo[b]thiophene and its fused-ring derivatives, like benzo[1,2-b:4,5-b′]dithiophene (BDT), are highly valued building blocks for constructing conjugated polymers. researchgate.net These polymers are central to the development of organic electronics. The BDT unit, in particular, is widely used in high-efficiency polymer donors for organic photovoltaics due to its planar structure which enhances electron delocalization and intermolecular interactions, thereby improving charge carrier mobility. researchgate.netresearchgate.net Researchers have successfully synthesized poly(benzothiophene-alt-maleic anhydride) microspheres via precipitation polymerization, demonstrating a method for creating new polymer materials from this under-explored monomer. sigmaaldrich.com While electrochemical polymerization can produce conductive but brittle and insoluble polybenzothiophene films, free radical polymerization offers a more scalable production method. sigmaaldrich.com

The principles of supramolecular chemistry, which involve directed assembly through non-covalent interactions, are also being applied to benzo[b]thiophene derivatives. The molecular ordering and alignment of these molecules in thin films are crucial for the performance of electronic devices. The film morphology of dithieno[2,3-d;2′,3′-d]benzo[1,2-b;3,4-b′]dithiophene (DTmBDT) derivatives, for example, is highly dependent on substituents and processing conditions, which in turn affects charge-carrier transport in field-effect transistors. By incorporating functional groups capable of specific interactions, such as hydrogen bonding, into the side chains of BDT-based copolymers, researchers can direct the molecular assembly and heighten the organization of the polymer chains, leading to improved material properties like higher hole mobilities. researchgate.net

Role as Versatile Synthetic Intermediates in Fine Chemical Synthesis

The benzo[b]thiophene ring system is a valuable scaffold in organic synthesis, serving as a versatile intermediate for the construction of more complex molecules. Its derivatives, including this compound and structurally related compounds like benzo(b)thiophene-3-acetonitrile, are employed as building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

The chemical reactivity of the benzo[b]thiophene core allows for a wide range of transformations. For instance, benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane, a derivative, is used in Stille coupling reactions with aryl bromides to create more extended π-conjugated systems for organic electronics. The acetyl group in compounds like 3-acetylbenzo[b]thiophene provides a reactive handle for further chemical modifications. For example, the oxime derived from 3-acetylbenzo[b]thiophene can be reacted with acetylene (B1199291) to directly synthesize substituted pyrroles, which are themselves valuable precursors for fluorophores like BODIPYs. nih.gov

This scaffold is found within the chemical structures of numerous pharmaceutical drugs, highlighting its importance in medicinal chemistry. Its utility extends to the manufacturing of dyes, such as thioindigo. The synthesis of novel heterocyclic systems often starts from functionalized benzo[b]thiophenes, demonstrating their role as key starting materials in the discovery of new bioactive compounds and materials with unique optical and electronic properties. researchgate.netresearchgate.net

Applications in Agrochemical Research

The benzo[b]thiophene scaffold and its derivatives are recognized as important structures in the development of new agrochemicals. researchgate.net The broad spectrum of biological activities exhibited by these compounds, including antifungal and antimicrobial properties, makes them attractive candidates for research into new crop protection agents. sigmaaldrich.comnih.gov

The antifungal activity of benzo[b]thiophene derivatives is particularly relevant to agriculture. sigmaaldrich.comgoogle.com Fungal pathogens are a major cause of crop loss, and the discovery of new fungicidal compounds is crucial. Studies have demonstrated that various substituted benzo[b]thiophenes possess potent antifungal properties. sigmaaldrich.com For example, cyclohexanol-substituted 3-halobenzo[b]thiophenes have shown low minimum inhibitory concentrations (MIC) against the yeast Candida albicans. sigmaaldrich.com This inherent bioactivity suggests a strong potential for developing these compounds into effective fungicides.

Beyond antifungal research, the benzo[b]thiophene framework has been explored for herbicidal applications. A patent describes N-(heterocyclicaminocarbonyl)carbonyl-substituted benzothiophene-sulfonamides as compounds that exhibit herbicidal and plant growth regulant activities. researchgate.net Furthermore, the general pesticidal properties of benzo[b]thiophene derivatives have been noted, indicating a wider potential for use in controlling various agricultural pests. nih.gov The structural similarity of benzo[b]thiophenes to other biologically active molecules allows them to serve as lead compounds in the design of new, effective, and potentially safer agrochemicals. researchgate.net

Conclusion and Future Research Directions

Synthesis and Functionalization Advancements of 3-Acetylbenzo[b]thiophen-5-carbonitrile

Currently, there are no specific synthesis or functionalization advancements to report for this compound due to the absence of this compound in the scientific literature. Future research would first need to establish a reliable and efficient synthetic route to this molecule. This could potentially be explored through multi-step synthetic sequences involving the construction of the benzo[b]thiophene core followed by the introduction of the acetyl and carbonitrile functionalities, or through the cyclization of a precursor already containing these groups. Once synthesized, advancements in its functionalization would depend on the reactivity of the acetyl and carbonitrile groups, as well as the benzo[b]thiophene ring itself, towards various chemical transformations.

Future Avenues in Medicinal Chemistry Research for this compound Derivatives

Given the broad biological activities of the benzo[b]thiophene class of compounds, future medicinal chemistry research on derivatives of this compound could be a promising avenue. nih.govresearchgate.net The presence of the acetyl and carbonitrile groups provides handles for further chemical modification to create a library of analogues. These derivatives could then be screened for a wide range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comresearchgate.net Structure-activity relationship (SAR) studies would be crucial in identifying key structural features responsible for any observed biological effects. nih.gov

Emerging Research Directions in Materials Science and Organic Electronics

The field of materials science and organic electronics represents another potential area of future research for this compound. Benzo[b]thiophene-containing molecules have been investigated as organic semiconductors. researchgate.netmdpi.com The electronic properties of this compound, influenced by the electron-withdrawing nature of its substituents, could be of interest for applications in organic thin-film transistors (OTFTs) or organic light-emitting diodes (OLEDs). Future research would involve the synthesis of this compound and its derivatives, followed by the characterization of their photophysical and electronic properties to assess their suitability for such applications.

Interdisciplinary Research Opportunities and Challenges for the Compound Class

The study of this compound and its derivatives would inherently create interdisciplinary research opportunities, bridging synthetic organic chemistry with medicinal chemistry, pharmacology, and materials science. Challenges would initially lie in the development of a viable synthetic pathway. Subsequently, comprehensive biological evaluation would require collaboration with biologists and pharmacologists, while the investigation of its material properties would necessitate expertise from physicists and materials scientists. Overcoming these challenges would provide a holistic understanding of this novel compound class.

Outlook on the Potential of Multifunctional Benzo[b]thiophene Systems in Chemical Innovation

The potential of multifunctional benzo[b]thiophene systems like this compound in chemical innovation is significant. The ability to incorporate multiple, distinct functional groups onto the robust benzo[b]thiophene scaffold allows for the design of molecules with tailored properties. ktu.edu This modularity can lead to the discovery of new therapeutic agents with novel mechanisms of action, as well as advanced materials with enhanced performance characteristics. As synthetic methodologies continue to advance, the exploration of previously unsynthesized, multifunctional benzo[b]thiophene systems will undoubtedly be a key driver of innovation in both medicine and technology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-acetylbenzo[b]thiophen-5-carbonitrile, and how can experimental parameters be optimized?

  • Methodological Answer : The Gewald reaction is a common method for synthesizing thiophene-carbonitrile derivatives. For example, 2-amino-thiophene-3-carbonitrile intermediates (e.g., compound 3 in ) can be synthesized via a three-component reaction involving ketones, malononitrile, and elemental sulfur under reflux conditions . Optimization includes adjusting reaction time (6–24 hours), temperature (60–100°C), and solvent polarity (e.g., ethanol vs. DMF). Yields improve with catalytic bases like morpholine . Full characterization (NMR, IR, mass spectrometry) is critical for purity verification .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR shifts to confirm acetyl and cyano group positions. For instance, the acetyl group typically shows a carbonyl peak at ~200 ppm in 13C^{13}C NMR .
  • IR : Look for characteristic stretches: C≡N (~2200 cm1^{-1}) and C=O (~1700 cm1^{-1}) .
  • HPLC/MS : Ensure >95% purity via reverse-phase HPLC and confirm molecular ion peaks in mass spectrometry .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Follow OSHA and GHS guidelines:

  • Ventilation : Use fume hoods to avoid inhalation (bp ~82–100°C) .
  • PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to potential cyanide release .
  • Waste Disposal : Segregate nitrile-containing waste and treat with alkaline hydrolysis (e.g., NaOH/NaOCl) before disposal .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing benzo[b]thiophene derivatives be addressed?

  • Methodological Answer : Regioselectivity in cyclization reactions (e.g., forming the benzo[b]thiophene core) depends on electronic and steric factors. For example, using malononitrile in alcohol solvents with sodium alkoxide bases favors 5,6-dihydro-[1]-benzothiepino[5,4-b]pyridine-3-carbonitriles over isomeric forms ( ). Computational tools (DFT) can predict transition-state energies to optimize substituent placement .

Q. What mechanistic insights explain contradictions in reported yields of this compound derivatives?

  • Methodological Answer : Yield discrepancies often arise from side reactions (e.g., hydrolysis of the cyano group under acidic conditions). For example, notes that prolonged reflux with acetic acid degrades carbonitriles. Mitigate this by:

  • pH Control : Maintain neutral to slightly basic conditions (pH 7–8).
  • Catalyst Screening : Use Lewis acids (e.g., ZnCl2_2) to accelerate cyclization without side reactions .

Q. How can computational chemistry guide the design of this compound-based bioactive molecules?

  • Methodological Answer :

  • Docking Studies : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Focus on the acetyl group’s hydrogen-bonding potential.
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with biological activity .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What strategies resolve spectral data contradictions in structurally similar derivatives?

  • Methodological Answer : For overlapping NMR peaks (e.g., aromatic protons in ):

  • 2D NMR : Use HSQC and HMBC to assign 13C^{13}C-1H^1H correlations.
  • Isotopic Labeling : Synthesize 15N^{15}N-labeled analogs to distinguish cyano groups from noise .

Q. How can researchers evaluate the biological activity of this compound derivatives in vitro?

  • Methodological Answer :

  • Enzyme Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
  • Cytotoxicity Screening : Use MTT assays on HEK-293 cells, with IC50_{50} values calculated via nonlinear regression .

Methodological Resources

  • Literature Retrieval : Use SciFinder with CAS RN 1641-09-4 (thiophenecarbonitrile derivatives) and Boolean terms like "Gewald reaction AND regioselectivity" .
  • Spectral Databases : Refer to the FDA Global Substance Registration System (GSRS) for standardized descriptors .

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